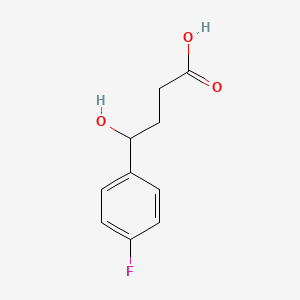

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid

Vue d'ensemble

Description

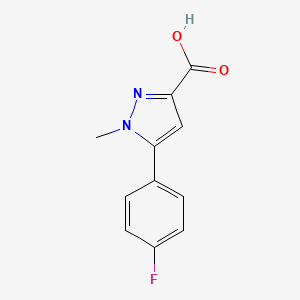

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is a chemical compound that is structurally related to butyric acid, a short-chain fatty acid. It is characterized by the presence of a fluorine atom and a phenyl group attached to the butyric acid backbone. This compound is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules.

Synthesis Analysis

The synthesis of fluorinated butyric acids, such as 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid, involves the derivatization of metabolites through the incorporation of fluorine. This modification often changes the bioactivity of the compound and can enhance detection and analysis capabilities. For instance, 4-Fluoro-3-hydroxybutyric acid, a related compound, is synthesized from epoxy ester precursors using ring opening by triethylamine trihydrofluoride, demonstrating a method that could potentially be adapted for the synthesis of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is not directly discussed in the provided papers. However, the structure of related compounds suggests that the presence of the fluorine atom and the phenyl group could significantly influence the compound's electronic effects and hydrogen-bonding characteristics, which are important for its biological activity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactivity of fluorinated butyric acids can be inferred from studies on similar compounds. For example, the sulfonation process has been used to remove undesired isomers of 4,4-bis(4-fluorophenyl) butanoic acid, indicating that selective reactions can be employed to purify or modify such compounds . Additionally, the protonation of azo and amino groups in related compounds has been shown to cause significant spectral changes, which could be relevant for the development of pH sensors and other applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid can be extrapolated from the properties of structurally similar compounds. The introduction of fluorine into the butyric acid scaffold is known to alter the compound's bioactivity and can be used to facilitate detection by techniques such as NMR spectroscopy. The gradual pH-dependent decarboxylation of related fluorinated butyric acids has been observed, which could be an important consideration for the stability and storage of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid .

Applications De Recherche Scientifique

Pharmaceutical Intermediate Synthesis

- 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it's used in the synthesis of angiotensin-converting enzyme inhibitors, which are critical in treating conditions like hypertension (Li Li, 2003). Similarly, it is utilized in the preparation of other pharmaceutical intermediates, enhancing the production efficiency of various drugs (H. Fan, 1990).

Chemical Synthesis and Research

- This compound plays a role in chemical research, particularly in the field of organic synthesis. For example, it's involved in the selective fluorofunctionalisation of alkenes, indicating its significance in introducing fluorine atoms into organic molecules (S. Stavber et al., 1995). Additionally, it's used in the synthesis of various derivatives, like 3-hydroxy-3-cyclohexylbutyric acid, which are explored for their potential in cholesterol and fatty acid synthesis inhibition (G. Carganico et al., 1983).

Fluorinated Compound Development

- In the development of fluorinated compounds, 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid is essential. These fluorinated derivatives are often used for nuclear magnetic resonance or positron emission tomography, enhancing the detection and analysis of human metabolites (S. Mattingly et al., 2019).

Advanced Material Synthesis

- This compound contributes to the synthesis of advanced materials. For example, it's used in the creation of thermotropic polyesters and other polymer-based materials, which are important in various industrial applications (H. Kricheldorf and J. Engelhardt, 1990). Additionally, it's explored for potential use in the treatment of diseases like breast cancer, showcasing its versatility in medical applications (D. Miles et al., 1958).

Semiconductor and Solar Cell Research

- In semiconductor and solar cell research, derivatives of 4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid are used as interfacial layer materials, significantly impacting the efficiency and performance of these devices (Hyosung Choi et al., 2013).

Spectroscopy and Sensing Applications

- The compound and its derivatives find applications in spectroscopy and sensing, particularly in pH sensors. Their unique properties allow for significant changes in electronic spectra under different conditions, making them valuable in fundamental interfacial materials for sensing applications (Zhao et al., 2000).

Optically Active Compound Synthesis

- The synthesis of optically active compounds, which are key in enzyme inhibitors, also utilizes this chemical. It plays a role in the development of enzyme inhibitors, highlighting its importance in pharmaceutical research (Takayuki Suzuki et al., 2005).

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBOSSRBVANWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCC(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-phenyl)-4-hydroxy-butyric acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.